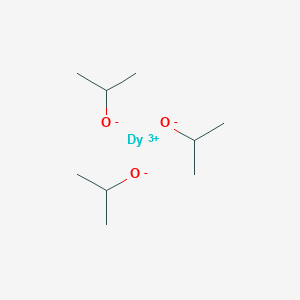

dysprosium (III) isopropoxide

Overview

Description

Dysprosium (III) isopropoxide is used as a primary and secondary intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

Dysprosium (III) complexes have been synthesized based on amino-bis (benzotriazole phenolate) and nitrophenolates . The synthesis and crystal structures of four dysprosium (III) complexes based on the amino-bis (benzotriazole phenolate) ligand have been reported . Another synthesis method involves a Dysprosium (III) Complex with a Hexadentate Amine Ligand .Molecular Structure Analysis

A single-crystal X-ray structural analysis showed that a tetranuclear triple helical-like structure is present via the coordination mode of Dy . Another study revealed that the nine-coordinated Dy (III) ions reside in a slightly distorted tricapped trigonal prism .Chemical Reactions Analysis

Dysprosium (III) compounds have been assembled via a versatile ligand incorporating salicylic hydrazide and 8-hydroxyquinolin units . The versatile and flexible coordination modes of phenoxo groups from salicylic hydrazide prove to be a key factor in the assembly of corresponding structures depending upon the reaction conditions .Physical And Chemical Properties Analysis

Dysprosium (III) Isopropoxide has a molecular weight of 339.76 and appears as a tan powder or clear liquid . It is insoluble in water . Crystal structures, spectroscopic, and thermal properties of Dysprosium (III) complexes have been studied .Scientific Research Applications

Environmental Analysis

The compound is utilized in environmental analysis, particularly in the development of ion-selective electrodes. These electrodes can detect dysprosium ions in various samples, which is important for monitoring environmental pollution and studying the distribution of rare earth elements in nature .

Biosorption Studies

Dysprosium (III) isopropoxide is also significant in biosorption studies. It is used to understand the adsorption properties of different materials, such as the bark powder of Mangifera indica. This research is vital for developing new methods of removing toxic metals from wastewater .

Mechanism of Action

Target of Action

Dysprosium (III) isopropoxide primarily targets the formation of certain types of complexes . It is used as a primary and secondary intermediate in the synthesis of these complexes .

Mode of Action

The compound interacts with its targets by forming mononuclear, dinuclear, and one-dimensional structures . For instance, in the formation of a mononuclear complex, the Dysprosium (III) ion is surrounded by three tridentate chelate ligands . In a dinuclear structure, it is bridged by two carboxyl groups of ligands and two atoms from the phenolic hydroxyl groups of other ligands .

Biochemical Pathways

The biochemical pathways affected by dysprosium (III) isopropoxide involve the formation of complexes with specific structures . These complexes exhibit different magnetic behaviors, such as field-induced slow magnetic relaxation

Pharmacokinetics

It is known that the compound is used as an intermediate, suggesting that its bioavailability may depend on the specific conditions of the chemical reactions it is involved in .

Result of Action

The action of dysprosium (III) isopropoxide results in the formation of complexes that exhibit unique magnetic behaviors . For instance, some complexes show field-induced slow magnetic relaxation . The exact molecular and cellular effects of the compound’s action are subject to ongoing research.

Action Environment

The action of dysprosium (III) isopropoxide can be influenced by environmental factors. For example, the formation of complexes and their resulting properties can be affected by the presence of other ions or molecules . Additionally, the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure .

Safety and Hazards

Dysprosium (III) Isopropoxide is highly flammable and harmful if swallowed . It may cause skin irritation, serious eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

Dysprosium (III) compounds have shown new and fascinating phenomena in terms of magnetic relaxation, aiming at shedding light on the features relevant to modulating relaxation dynamics of polynuclear lanthanide SMMs . A new dysprosium (III) coordination polymer has been synthesized, showing good magnetism, proton conduction, and luminescence, making it a potential multifunctional coordination polymer material .

properties

IUPAC Name |

dysprosium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Dy/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKDHWAGKXPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21DyO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515880 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dysprosium (III) isopropoxide | |

CAS RN |

6742-68-3 | |

| Record name | Dysprosium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

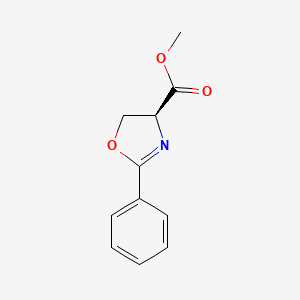

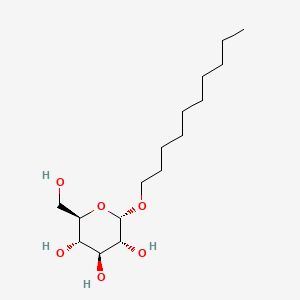

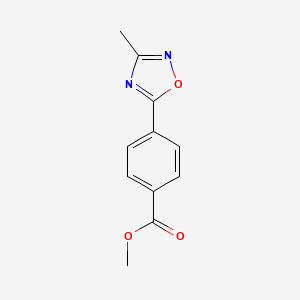

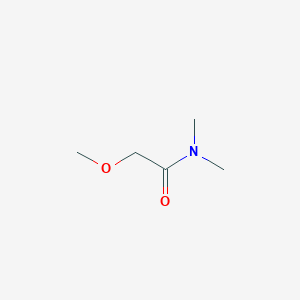

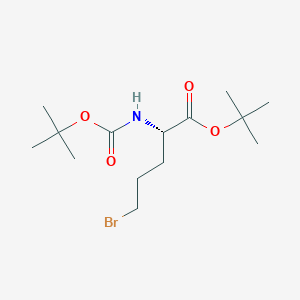

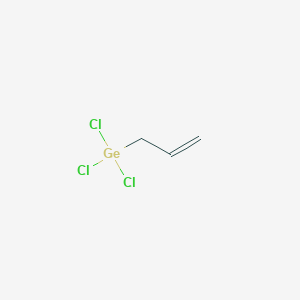

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

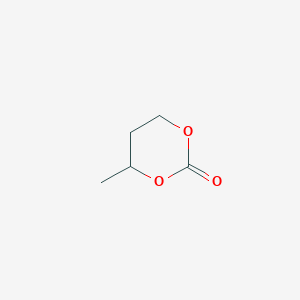

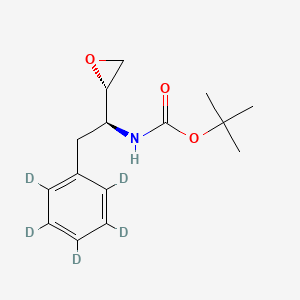

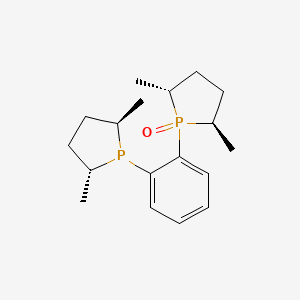

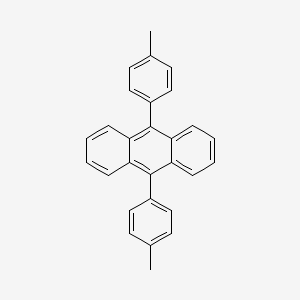

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)